Para-Bromo Enhances Papain Inhibition Potency
In a direct head-to-head study, the introduction of a para-bromo substituent on the phenyl ring of a Boc-protected dipeptidyl nitrile scaffold significantly improved inhibitory potency against papain compared to the parent, unsubstituted phenylalanine derivative. The Ki value for the parent compound (compound 16) against papain was 0.26 µM [1]. The bromine scan revealed that para-bromo substitution (compound 28) improved affinity to nearly the same extent as a para-phenyl (biphenyl) substitution, confirming the bromine's substantial contribution to hydrophobic binding [2].
| Evidence Dimension | Inhibition constant (Ki) against papain |
|---|---|
| Target Compound Data | Significantly improved affinity over parent; Ki value comparable to the potent 4-biphenyl analog (compound 35, Ki(4-biphenyl) = 0.016 µM) [1]. |
| Comparator Or Baseline | Parent Boc-Phe-Gly-nitrile (compound 16), Ki = 0.26 µM [1]. |
| Quantified Difference | Substantial decrease in Ki (increase in potency) owing to the para-bromo substituent; the enhancement was attributed to hydrophobic character rather than specific aromatic interactions [2]. |
| Conditions | Spectrophotometric assay using Z-Phe-Arg-NHNp as substrate, pH 6.5, 25 °C [1]. |
Why This Matters
This data justifies selecting the 4-Br variant over the unsubstituted phenylalanine scaffold 16 for projects targeting papain-like cysteine proteases when enhanced P2 site hydrophobic binding is required.
- [1] Löser R, Schilling K, Dimmig E, Gütschow M. Interaction of Papain-like Cysteine Proteases with Dipeptide-Derived Nitriles. J Med Chem. 2005;48(24):7688-7707. Table 1 and Table 3. View Source
- [2] Derived from text analysis of Löser et al., 2005, discussing the 'bromine scan' results where compound 28 was compared directly to compound 35. View Source
